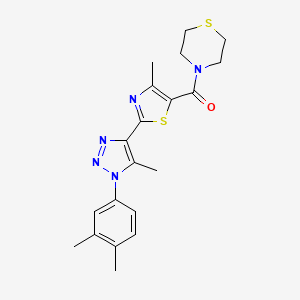
(2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(thiomorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of the compound can be influenced by the functional groups present. For example, the triazole ring is known to participate in click reactions, which are widely used in bioconjugation and materials science .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its solubility, melting point, and reactivity, can be predicted based on its molecular structure. For example, the presence of polar functional groups can increase the compound’s solubility in polar solvents .Aplicaciones Científicas De Investigación
Antioxidant Properties and Synthetic Approaches
- Research on various bromophenols and derivatives has highlighted their effective antioxidant power, as determined by several in vitro assays. These compounds, synthesized through bromination, reduction, and demethylation reactions, show promise in scavenging free radicals and chelating metal ions, suggesting potential for compounds with similar structures to act as antioxidants (Balaydın et al., 2010).
Complexation and Coordination Chemistry
- Studies on 2-acylmethyl-2-oxazolines have explored their tautomerism and metal complexation, providing insights into their structural, solution, and gas phase characteristics. Such research underscores the potential of complex organic molecules in forming stable complexes with metals, which could be relevant for catalysis and materials science (Jones et al., 2013).
Medicinal Chemistry and Drug Design
- The development of Re(I) di- and tricarbonyl complexes with tertiary phosphine ligands has demonstrated significant in vitro antitumor activity. This research suggests avenues for designing metal-based drugs, potentially including the complexation of compounds with specific functionalities similar to the query compound (Gantsho et al., 2019).
Structural Analysis and Chemical Synthesis
- Investigations into the synthesis and structural characterization of new 1,2,4-triazole and triazolidin derivatives offer a foundation for understanding the chemical behavior and applications of triazole-containing compounds. These studies contribute to the knowledge base necessary for synthesizing and analyzing complex molecules with potential pharmaceutical relevance (Abosadiya et al., 2018).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazol-5-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS2/c1-12-5-6-16(11-13(12)2)25-15(4)17(22-23-25)19-21-14(3)18(28-19)20(26)24-7-9-27-10-8-24/h5-6,11H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEWDPMWJPWZRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)N4CCSCC4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


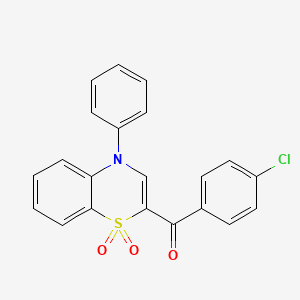
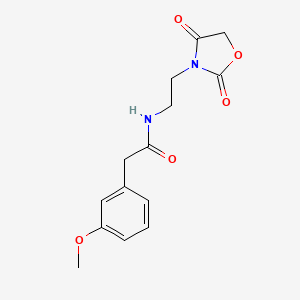
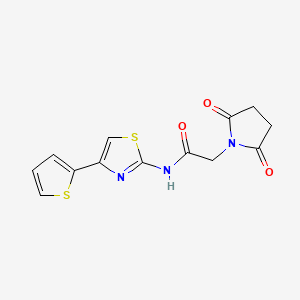
![7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2513284.png)

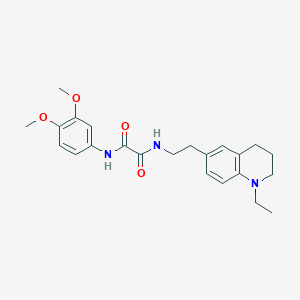
![6-methoxy-3-{[4-(2-methylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B2513288.png)
![N-[4-(diethylamino)phenyl]-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2513289.png)
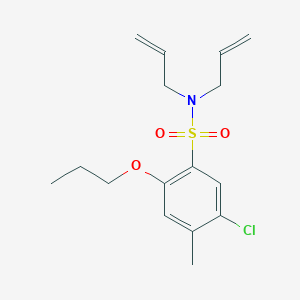
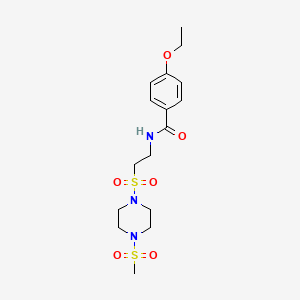
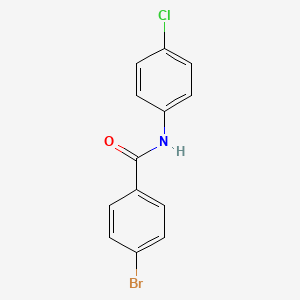
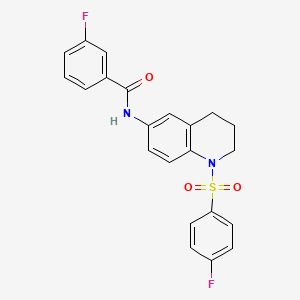
![(2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2513297.png)